molecular formula C21H20FNO2S B13367517 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone

6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone

Cat. No.: B13367517
M. Wt: 369.5 g/mol
InChI Key: NWGPLXBHJRBWIA-UHFFFAOYSA-N
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Description

6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone is a complex organic compound that features a pyridinone core with various substituents, including a tert-butyl group, a fluorophenyl group, a hydroxy group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable diketone and an amine.

    Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

    Introduction of the Phenylsulfanyl Group: This step typically involves a thiolation reaction using thiophenol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups.

    Substitution: The fluorophenyl and phenylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of an alcohol or alkane.

Scientific Research Applications

6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-1-(4-chlorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
  • 6-tert-butyl-1-(4-bromophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
  • 6-tert-butyl-1-(4-methylphenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone

Uniqueness

The presence of the fluorophenyl group in 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone imparts unique electronic properties, making it distinct from its analogs with different substituents

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-phenylsulfanylpyridin-2-one

InChI

InChI=1S/C21H20FNO2S/c1-21(2,3)18-13-17(24)19(26-16-7-5-4-6-8-16)20(25)23(18)15-11-9-14(22)10-12-15/h4-13,24H,1-3H3

InChI Key

NWGPLXBHJRBWIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)SC3=CC=CC=C3)O

Origin of Product

United States

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